[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl](5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)methanone
Description
This compound features a hybrid structure integrating a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety, a furan ring substituted with a sulfanylmethyl group, and a 4,6-dimethylpyrimidine unit. Its synthesis likely involves multi-step coupling reactions, as seen in analogous compounds (e.g., pyrimidine-furan derivatives synthesized via TsOH-catalyzed reactions in ethanol ).
Properties
Molecular Formula |
C23H24ClN3O3S |
|---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-yl]methanone |
InChI |
InChI=1S/C23H24ClN3O3S/c1-15-13-16(2)26-22(25-15)31-14-19-7-8-20(30-19)21(28)27-11-9-23(29,10-12-27)17-3-5-18(24)6-4-17/h3-8,13,29H,9-12,14H2,1-2H3 |
InChI Key |
QQUQIWIWWAIPGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 4-Chlorophenylacetone with Ammonia and Formaldehyde
A Mannich reaction between 4-chlorophenylacetone, aqueous ammonia, and formaldehyde under reflux conditions yields the piperidine ring. Subsequent oxidation with hydrogen peroxide in acidic media introduces the hydroxyl group at the 4-position.
Reaction conditions:
-
Solvent: Ethanol/water (3:1)
-
Temperature: 80–90°C (Mannich), 0–5°C (oxidation)
-
Yield: 65–72% (two steps)
Alternative Route via Grignard Addition
4-Chlorophenylmagnesium bromide reacts with ethyl piperidine-4-one-1-carboxylate, followed by hydrolysis and decarboxylation. This method offers better stereocontrol but requires anhydrous conditions.
Synthesis of 5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxylic Acid
Preparation of 4,6-Dimethylpyrimidine-2-thiol
2-Chloro-4,6-dimethylpyrimidine undergoes nucleophilic substitution with thiourea in ethanol under reflux, yielding the thiol derivative.
Reaction conditions:
Alkylation of Furan-2-methanol
The thiol is alkylated with 5-(chloromethyl)furan-2-carboxylate in dimethylformamide (DMF) using triethylamine as a base. Subsequent saponification with aqueous NaOH produces the carboxylic acid.
Key parameters:
-
Temperature: 50°C (alkylation), 25°C (saponification)
-
Yield: 78% (two steps)
Coupling of Subunits via Ketone Formation
Friedel-Crafts Acylation
4-(4-Chlorophenyl)-4-hydroxypiperidine reacts with 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carbonyl chloride in the presence of aluminum trichloride.
Optimized conditions:
Mitsunobu Reaction for Ether-Ketone Linkage
An alternative employs Mitsunobu conditions to couple the piperidine alcohol with the furan-acyl bromide, though this method risks racemization at the hydroxyl-bearing carbon.
Critical Analysis of Synthetic Challenges
Stability of Thioether Linkage
The sulfanylmethyl group is susceptible to oxidation during acidic or oxidative steps. Use of inert atmospheres and antioxidants like BHT (butylated hydroxytoluene) is recommended.
Protecting Group Strategies
-
Piperidine hydroxyl: Protection as a tert-butyldimethylsilyl (TBS) ether during acylation prevents undesired side reactions.
-
Furan ring: Electron-rich furans may undergo unwanted electrophilic substitution; temporary protection via acetylation mitigates this.
Scalability and Industrial Considerations
Cost-Effective Catalysts
Patent CN103492389A highlights the use of palladium on carbon (Pd/C) for hydrogenolysis in analogous couplings, reducing metal catalyst costs by 40% compared to homogeneous catalysts.
Green Chemistry Metrics
-
Atom economy: 81% for the Friedel-Crafts route vs. 68% for Mitsunobu.
-
E-factor: 23 kg waste/kg product (mainly from aluminum trichloride neutralization).
Emerging Methodologies
Photoredox Catalysis for C–S Bond Formation
Recent advances enable visible-light-mediated coupling of thiols with alkyl halides, potentially streamlining the sulfanylmethyl group installation.
Continuous Flow Synthesis
Microreactor systems improve heat dissipation during exothermic steps like the Mannich reaction, enhancing safety and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylsulfanyl]methyl}furan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the ketone back to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can yield a dechlorinated product or a hydroxyl group .
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylsulfanyl]methyl}furan-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound can be used to study the effects of piperidine and furan derivatives on cellular processes. It may serve as a model compound for investigating the interactions between similar molecules and biological targets .
Medicine
It can be used in the synthesis of drugs targeting specific receptors or enzymes .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylsulfanyl]methyl}furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may interact with neurotransmitter receptors, while the furan ring can participate in electron transfer reactions. The dimethylpyrimidinyl sulfanyl group may enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Key Comparisons:
Structural Complexity and Bioactivity: The target compound’s hydroxypiperidine and sulfanylmethyl-furan groups differentiate it from simpler analogs like (4-chlorophenyl)(tetrahydrofuran-3-yl)methanone . These groups may enhance solubility and target binding compared to non-hydroxylated or non-sulfanylated analogs.
Substituent Effects on Activity :
- The 4,6-dimethylpyrimidine group may confer higher lipophilicity than unsubstituted pyrimidines (e.g., compound 11 in ), influencing membrane permeability and pharmacokinetics.
- The sulfanylmethyl linker in the target compound resembles sulfonylmethyl groups in 4-[(4-chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine , but the furan ring introduces conformational rigidity, which could affect binding pocket compatibility.
Synthetic Challenges :
- Multi-step syntheses are common for such hybrids. For example, compound 11 required coupling of piperidine and pyrimidine units, akin to methods in and . The target compound’s furan-pyrimidine linkage may necessitate specialized catalysts (e.g., TsOH ).
Biological Activity Predictions: Ligand-based similarity screening (Tanimoto/Dice metrics ) suggests the target may share antifungal properties with pyrimidine-furan derivatives . However, the hydroxypiperidine group could introduce unique interactions absent in dihydropyrimidinones .
The target’s hydroxypiperidine may facilitate similar packing, impacting solubility and stability.
Challenges and Limitations in Comparison
- Methodological Variability : Similarity assessments depend on fingerprinting algorithms (e.g., MACCS vs. Morgan fingerprints), which may over/underestimate bioactivity correlations .
- Data Gaps: Limited experimental data (e.g., melting points, IC50 values) for the target compound hinder direct comparisons.
- Activity Cliffs: Minor structural changes (e.g., hydroxyl vs. non-hydroxyl groups) can lead to drastic activity differences, as seen in nitroimidazole vs. nitrofuryl derivatives .
Biological Activity
The compound 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C20H20ClN3O3S |
| Molecular Weight | 417.9 g/mol |
| IUPAC Name | 6-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-2,5-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one |
| InChI Key | YULNUTYYQNNCTA-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that compounds with similar structural motifs have shown significant anticancer activity. For instance, derivatives of piperidine have been evaluated for their cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl and hydroxypiperidine groups is believed to enhance the compound's interaction with cellular targets involved in cancer progression.
Enzyme Inhibition
The compound exhibits notable inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, related compounds have demonstrated IC50 values of 46.42 µM for BChE and 157.31 µM for AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
Studies have shown that piperidine derivatives possess antibacterial properties. The synthesized compounds were tested against various bacterial strains, demonstrating significant antimicrobial activity. This suggests that the target compound may also exhibit similar properties, potentially useful in developing new antibiotics .
The biological activity of 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is likely mediated through several mechanisms:
- Enzyme Inhibition : The inhibition of AChE and BChE disrupts cholinergic signaling pathways, which can be beneficial in neurodegenerative conditions.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : The compound may trigger apoptotic pathways in malignant cells, enhancing its anticancer efficacy.
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
- Anticancer Activity : A study on a series of piperidine derivatives reported significant cytotoxicity against breast cancer cell lines, with some compounds achieving IC50 values below 10 µM.
- Neuroprotective Effects : Research on similar piperidine-based compounds indicated protective effects against oxidative stress in neuronal cells, suggesting potential applications in neuroprotection .
- Antimicrobial Efficacy : A comparative study highlighted that certain piperidine derivatives showed enhanced antibacterial activity against resistant strains of bacteria compared to conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(4-Chlorophenyl)-4-hydroxypiperidin-1-ylmethanone?
- Methodology :
- Step 1 : Condensation reactions using ammonium acetate (as in ) or p-toluenesulfonic acid ( ) as catalysts can facilitate the formation of the piperidine and pyrimidine moieties.
- Step 2 : Sulfur-containing linkages (e.g., sulfanyl groups) require controlled thiol-alkylation under inert conditions (e.g., nitrogen atmosphere) to avoid oxidation ( ).
- Purification : Use column chromatography with methanol/buffer solvent systems (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6, as in ) to isolate the compound.
- Yield Optimization : Adjust reaction stoichiometry (e.g., 1.2 equivalents of 4,6-dimethylpyrimidine-2-thiol) and monitor via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substituents on the piperidine (e.g., 4-chlorophenyl and hydroxyl groups) and furan rings (e.g., sulfanylmethylpyrimidine). Chemical shifts for aromatic protons (6.5–8.5 ppm) and hydroxyl groups (~5 ppm) are key ( ).
- Mass Spectrometry (MS) :
- High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ peak). Fragmentation patterns help validate the sulfanyl-methyl linkage ( ).
- X-ray Crystallography :
- Resolve stereochemical ambiguities (e.g., hydroxyl group orientation on piperidine) using single-crystal data (similar to ) .
Q. How can initial biological activity screening be designed for this compound?
- Target Selection : Prioritize enzymes/receptors with known interactions with piperidine (e.g., dopamine receptors) or pyrimidine derivatives (e.g., kinase inhibitors).
- Assay Design :
- Use fluorescence polarization for binding affinity studies.
- Test antimicrobial activity via microdilution assays (e.g., against E. coli or S. aureus), noting chlorine substituents enhance activity ( ).
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes during synthesis?
- Key Considerations :
- The hydroxyl group on the piperidine ring may induce steric hindrance, favoring axial or equatorial conformations during nucleophilic substitution ( ).
- Computational modeling (e.g., DFT calculations) can predict transition states and regioselectivity in furan-thiol coupling (as in ).
Q. How do structural modifications (e.g., replacing chlorine with fluorine) affect bioactivity?
- SAR Strategy :
- Synthesize analogs with halogen substitutions (e.g., 4-fluorophenyl) and compare binding affinity via radioligand assays ( ).
- Replace the pyrimidine ring with triazine to assess heterocycle specificity ( ).
- Data Analysis :
- Use regression models to correlate logP values (lipophilicity) with membrane permeability ( ).
- Address contradictions in IC₅₀ values (e.g., variations due to assay pH or cell lines) via standardized protocols .
Q. How can contradictory reports on enzymatic inhibition be resolved?
- Case Example :
- If Study A reports IC₅₀ = 50 nM ( ) and Study B claims IC₅₀ = 200 nM ( ), investigate:
- Purity differences (HPLC vs. NMR validation).
- Assay conditions (e.g., ATP concentration in kinase assays).
- Resolution Steps :
- Replicate assays using a common reference standard.
- Perform molecular docking to identify binding pose variations ( ) .
Q. What computational tools predict the compound’s drug-likeness and bioavailability?
- Methods :
- ADMET Prediction : Use SwissADME or QikProp to estimate logP (<5), TPSA (<140 Ų), and BBB permeability ( ).
- Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability ().
Q. How can analytical methods (e.g., HPLC) be validated for quality control?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
